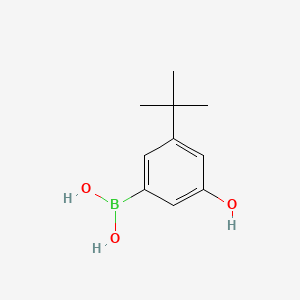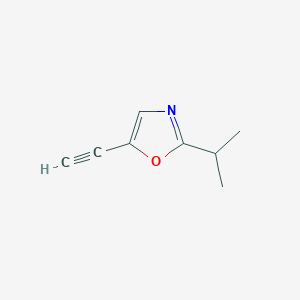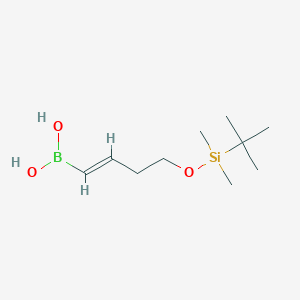
(E)-(4-((tert-Butyldimethylsilyl)oxy)but-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid is a boronic acid derivative that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of significant interest in organic synthesis due to its versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid typically involves the reaction of a suitable boronic ester with a tert-butyldimethylsilyl-protected alcohol. The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or aldehyde.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Coupling Products: Formation of biaryl or alkenyl-aryl compounds through Suzuki-Miyaura coupling.
Alcohols and Aldehydes: Formed through oxidation reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and agrochemicals .
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials that require precise structural control .
Mécanisme D'action
The mechanism of action for [(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid primarily involves its role as a reactant in various organic reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Similar in structure but with a pinacol ester group.
Phenylboronic Acid: Lacks the TBDMS protecting group and has different reactivity.
Uniqueness
[(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are required .
Propriétés
Formule moléculaire |
C10H23BO3Si |
|---|---|
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
[(E)-4-[tert-butyl(dimethyl)silyl]oxybut-1-enyl]boronic acid |
InChI |
InChI=1S/C10H23BO3Si/c1-10(2,3)15(4,5)14-9-7-6-8-11(12)13/h6,8,12-13H,7,9H2,1-5H3/b8-6+ |
Clé InChI |
HURYMCKVYBMQJS-SOFGYWHQSA-N |
SMILES isomérique |
B(/C=C/CCO[Si](C)(C)C(C)(C)C)(O)O |
SMILES canonique |
B(C=CCCO[Si](C)(C)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


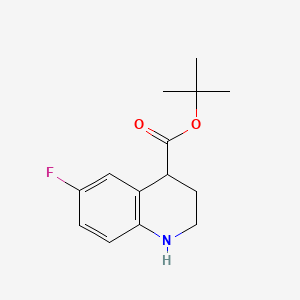
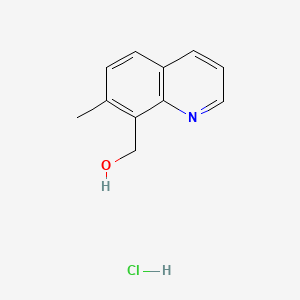
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
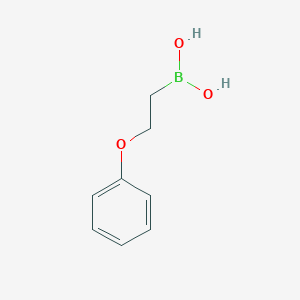
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13460815.png)
![Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B13460816.png)
![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
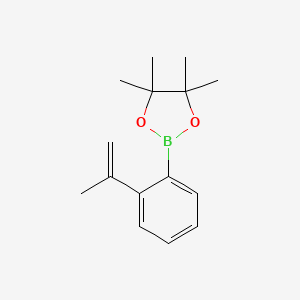
![(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)

